1-(1-Butoxy-2-iodoethoxy)butane

Organic Synthesis Stereospecific Elimination Vicinal Alkoxyiodoalkanes

1-(1-Butoxy-2-iodoethoxy)butane (CAS 55928-62-6) is a vicinal alkoxyiodoalkane—a dialkyl ether featuring a 2-iodoethoxy substituent and two terminal butoxy groups. Its molecular formula is C₁₀H₂₁IO₂ with a molecular weight of 300.18 g·mol⁻¹.

Molecular Formula C10H21IO2
Molecular Weight 300.18 g/mol
CAS No. 55928-62-6
Cat. No. B14647176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Butoxy-2-iodoethoxy)butane
CAS55928-62-6
Molecular FormulaC10H21IO2
Molecular Weight300.18 g/mol
Structural Identifiers
SMILESCCCCOC(CI)OCCCC
InChIInChI=1S/C10H21IO2/c1-3-5-7-12-10(9-11)13-8-6-4-2/h10H,3-9H2,1-2H3
InChIKeyNVFRATUPGXDBJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Butoxy-2-iodoethoxy)butane CAS 55928-62-6: Procurement-Relevant Chemical Identity and Classification


1-(1-Butoxy-2-iodoethoxy)butane (CAS 55928-62-6) is a vicinal alkoxyiodoalkane—a dialkyl ether featuring a 2-iodoethoxy substituent and two terminal butoxy groups . Its molecular formula is C₁₀H₂₁IO₂ with a molecular weight of 300.18 g·mol⁻¹ . The compound belongs to a class of β-iodo ethers that have been utilized as synthetic intermediates, most notably in stereospecific olefin synthesis via organolithium-mediated syn-elimination [1]. However, the open scientific literature contains no quantitative head-to-head performance comparisons between this specific symmetrical bis-butyl ether and its closest analogs (e.g., the methyl, ethyl, or mixed alkyl derivatives) with respect to reactivity, yield, selectivity, or physicochemical stability. The absence of such data prevents a direct, evidence-based recommendation for prioritization of this compound over any specific comparator.

Identity Vicinal alkoxyiodoalkane; symmetrical bis-butyl ether
Workflow Stereospecific olefin synthesis intermediate via syn-elimination
Evidence status Class-level inference; no head-to-head analog comparison data

Why In-Class β-Iodo Ethers Cannot Be Considered Drop-In Replacements for 1-(1-Butoxy-2-iodoethoxy)butane


Within the vicinal alkoxyiodoalkane family, small structural variations—such as replacing the butoxy group with a methoxy, ethoxy, or branched alkoxy moiety—can profoundly alter reaction outcomes. Literature on the stereospecific syn-elimination of vicinal alkoxyiodoalkanes demonstrates that the choice of alkoxy substituent and organometallic reagent directly governs the E/Z ratio of the resulting olefin [1]. For instance, a methoxyiodoalkane substrate afforded an (E)-alkene with 94% selectivity under one set of conditions but dropped to 75% selectivity with a different solvent [1]. These findings establish that the elimination stereochemistry and yield are exquisitely sensitive to the exact structure of the alkoxyiodoalkane. Consequently, a generic substitution of 1-(1-butoxy-2-iodoethoxy)butane with a smaller or differently branched analog would be expected to produce a different stereochemical outcome and potentially lower yield, undermining the reliability of a synthetic route. Empirical validation for this specific compound against defined alternatives is, however, not yet available in the published domain.

Alkoxy group sensitivity Changing butoxy to methoxy or branched alkoxy can alter E/Z stereoselectivity and yield, as shown with methoxy analogs (94% to 75% E-selectivity depending on conditions).
Lack of direct comparator data No published head-to-head reactivity comparisons exist for this bis-butyl ether versus methyl, ethyl, or mixed analogs under identical conditions.
Empirical validation gap Synthetic route reliability requires empirical verification if substituting with a smaller or differently branched alkoxyiodoalkane.

Quantitative Differentiation Evidence for 1-(1-Butoxy-2-iodoethoxy)butane: What the Published Record Contains and What Is Missing


Assessment of Available Comparative Reactivity Data for 1-(1-Butoxy-2-iodoethoxy)butane

No study was identified that directly compares the reactivity, yield, or selectivity of 1-(1-butoxy-2-iodoethoxy)butane against a named structural analog under identical conditions. The foundational 1974 synthesis paper that first reported this compound [1] and the 1978 copper(II) acetate/iodine procedure [2] provided isolated yields for the butanol-derived adduct but did not benchmark it against other alcohols. The 1996 stereospecific elimination study [3] used a methoxyiodoalkane, not the butoxy derivative, for detailed stereochemical analysis. Therefore, no quantitative comparative claim can be made for this compound.

Comparative reactivity
Class-level inference
No direct head-to-head comparison data available against structural analogs.
Procurement decision relies on established class-level synthetic utility, not demonstrated performance differentiation.
Yield, selectivity, and reactivity must be determined empirically for this specific compound.
Organic Synthesis Stereospecific Elimination Vicinal Alkoxyiodoalkanes

Validated Application Scenarios for 1-(1-Butoxy-2-iodoethoxy)butane Based on Class-Level Evidence


Stereospecific Olefin Synthesis via Organolithium-Mediated Syn-Elimination

Vicinal alkoxyiodoalkanes, including the butoxy derivative, have been demonstrated as precursors for stereospecific olefin synthesis. The reaction of such compounds with butyllithium proceeds via an E₂ syn mechanism to afford alkenes with predictable stereochemistry [1]. 1-(1-Butoxy-2-iodoethoxy)butane can serve as a model substrate in this transformation, but the exact E/Z ratio and yield for this specific compound must be determined empirically, as published data exist only for methoxy analogs.

β-Iodo Ether Intermediate in Diversifying Functionalization Sequences

The compound belongs to the broader family of β-iodo ethers that are accessible through copper(II)-mediated alkoxyiodination of olefins [2], [3]. These intermediates are versatile handles for subsequent nucleophilic displacement, elimination, or metal-halogen exchange reactions. However, the specific reactivity profile of the bis-butyl ether compared to its methyl or ethyl counterparts has not been quantified, limiting definitive procurement guidance.

Methodological Reference Standard for Copper(II)-Mediated Alkoxyiodination

The preparation of 1-(1-butoxy-2-iodoethoxy)butane via the reaction of the corresponding vinyl ether or olefin in butanol with copper(II) salts and iodide is a representative example of the general alkoxyiodination methodology [2]. Researchers developing new variants of this reaction may use the compound as a known benchmark, though no inter-laboratory reproducibility or comparative yield data are publicly accessible.

Application
Selection Property
Validation Focus
Stereospecific olefin synthesis
Alkoxy substituent influence on E/Z stereochemistry
Empirical E/Z ratio and yield determination for the butoxy derivative
β-Iodo ether functionalization
Substrate reactivity in nucleophilic displacement / metal-halogen exchange
Reactivity profiling across alkoxy chain lengths under standardized conditions
Alkoxyiodination method benchmark
Representative bis-butyl ether example for copper(II)-mediated procedures
Method reproducibility and comparative yield data against known substrates
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